2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide
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Overview
Description
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor, such as an N-substituted pyrrole, with hydrazine hydrate . This reaction proceeds under mild conditions and yields the desired pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include the modulation of enzyme activity and the alteration of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2R,4aS,12aR)-2-(2-[(3S)-1-benzylpyrrolidin-3-yl]amino)-2-oxoethyl]-5-methyl-6-oxo-2,3,4,4a,12,12a-hexahydropyrano[2,3-c][1,5]benzoxazocin-8-yl]-3,4-difluorobenzamide
- Pyrrolopyrazine derivatives
Uniqueness
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide is unique due to its specific substitution pattern and the presence of both benzyl and amino groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H27N3O |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(2)20(17(21)14(3)18)16-9-10-19(12-16)11-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,18H2,1-3H3/t14?,16-/m0/s1 |
InChI Key |
ABGIJTAAKWILPS-WMCAAGNKSA-N |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
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